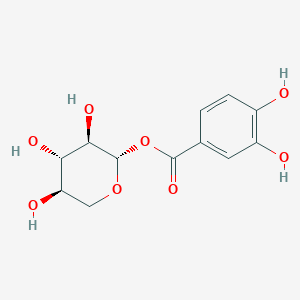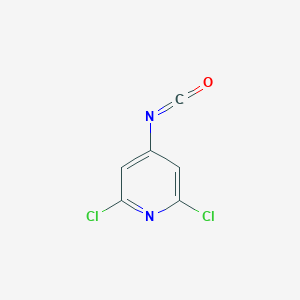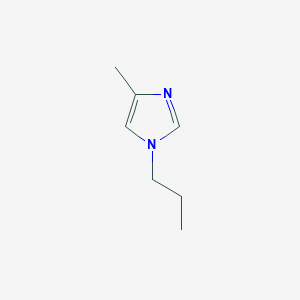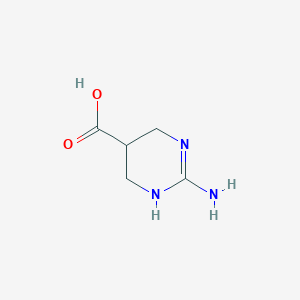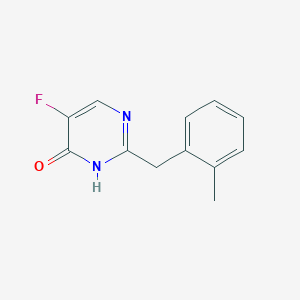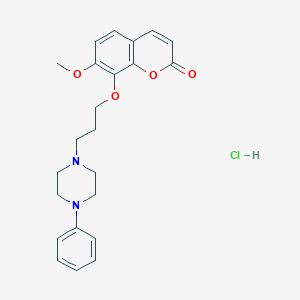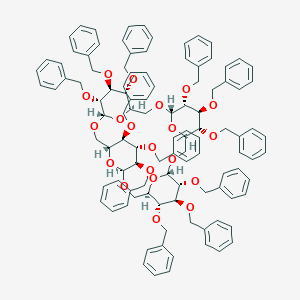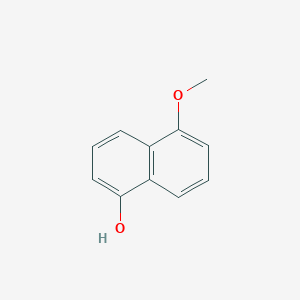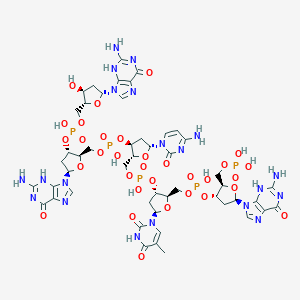
SM30 Protein
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SM30 protein is a type of protein that has been extensively studied in recent years due to its potential applications in scientific research. It is a small, acidic protein that is found in the eggs of various marine invertebrates, including sea urchins and starfish. SM30 protein has been shown to be involved in a variety of cellular processes, including cell division, differentiation, and development. In
Mecanismo De Acción
The exact mechanism of action of SM30 protein is not fully understood, but it is believed to be involved in the regulation of gene expression. It has been shown to interact with a variety of cellular proteins, including DNA-binding proteins and transcription factors, and to influence the expression of genes involved in cell proliferation, differentiation, and development.
Efectos Bioquímicos Y Fisiológicos
SM30 protein has a variety of biochemical and physiological effects on cells and tissues. It has been shown to promote cell proliferation and differentiation, as well as the regeneration of damaged tissues. It also has anti-inflammatory and anti-cancer properties, making it a potential therapeutic agent for a variety of conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of SM30 protein for lab experiments is its ability to promote the regeneration of damaged tissues. This makes it a valuable tool for studying the mechanisms of tissue regeneration and for developing new therapies for diseases and injuries. However, there are also limitations to its use in lab experiments, including the difficulty of producing large quantities of the protein and the complexity of its interactions with other cellular proteins.
Direcciones Futuras
There are many potential future directions for research on SM30 protein. One area of interest is in the development of new therapies for diseases and injuries that involve tissue damage or inflammation. Another area of interest is in the study of the mechanisms of tissue regeneration and the role of SM30 protein in these processes. Additionally, there is potential for the use of SM30 protein in the development of new diagnostic tools and in the study of gene expression and regulation. Overall, SM30 protein is a promising area of research with many potential applications in scientific research and medicine.
Métodos De Síntesis
SM30 protein can be synthesized using a variety of methods, including recombinant DNA technology and chemical synthesis. Recombinant DNA technology involves cloning the gene that codes for SM30 protein into a host organism, such as bacteria or yeast, and then inducing the host organism to produce the protein. Chemical synthesis involves using chemical reactions to create the protein from its constituent amino acids. Both methods have been used successfully to produce SM30 protein for scientific research.
Aplicaciones Científicas De Investigación
SM30 protein has a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of regenerative medicine. SM30 protein has been shown to promote the regeneration of damaged tissues, making it a potential therapeutic agent for a variety of diseases and injuries. It has also been shown to have anti-inflammatory and anti-cancer properties, making it a potential treatment for these conditions as well.
Propiedades
Número CAS |
146340-15-0 |
|---|---|
Nombre del producto |
SM30 Protein |
Fórmula molecular |
C49H63N20O32P5 |
Peso molecular |
1599 g/mol |
Nombre IUPAC |
[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl [(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C49H63N20O32P5/c1-18-9-66(49(76)64-41(18)71)32-6-21(27(95-32)13-91-106(86,87)100-22-7-33(96-25(22)11-88-102(77,78)79)68-16-55-36-39(68)59-46(52)62-43(36)73)99-105(84,85)90-12-26-20(5-31(94-26)65-3-2-29(50)57-48(65)75)98-104(82,83)92-14-28-23(8-34(97-28)69-17-56-37-40(69)60-47(53)63-44(37)74)101-103(80,81)89-10-24-19(70)4-30(93-24)67-15-54-35-38(67)58-45(51)61-42(35)72/h2-3,9,15-17,19-28,30-34,70H,4-8,10-14H2,1H3,(H,80,81)(H,82,83)(H,84,85)(H,86,87)(H2,50,57,75)(H,64,71,76)(H2,77,78,79)(H3,51,58,61,72)(H3,52,59,62,73)(H3,53,60,63,74)/t19-,20-,21-,22-,23-,24+,25+,26+,27+,28+,30+,31+,32+,33+,34+/m0/s1 |
Clave InChI |
PIOSCCNVYGDWCA-BFVNWSFKSA-N |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)O[C@H]3C[C@@H](O[C@@H]3COP(=O)(O)O)N4C=NC5=C4NC(=NC5=O)N)OP(=O)(O)OC[C@@H]6[C@H](C[C@@H](O6)N7C=CC(=NC7=O)N)OP(=O)(O)OC[C@@H]8[C@H](C[C@@H](O8)N9C=NC1=C9NC(=NC1=O)N)OP(=O)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=NC2=C1NC(=NC2=O)N)O |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OC3CC(OC3COP(=O)(O)O)N4C=NC5=C4N=C(NC5=O)N)OP(=O)(O)OCC6C(CC(O6)N7C=CC(=NC7=O)N)OP(=O)(O)OCC8C(CC(O8)N9C=NC1=C9N=C(NC1=O)N)OP(=O)(O)OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)O |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OC3CC(OC3COP(=O)(O)O)N4C=NC5=C4NC(=NC5=O)N)OP(=O)(O)OCC6C(CC(O6)N7C=CC(=NC7=O)N)OP(=O)(O)OCC8C(CC(O8)N9C=NC1=C9NC(=NC1=O)N)OP(=O)(O)OCC1C(CC(O1)N1C=NC2=C1NC(=NC2=O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



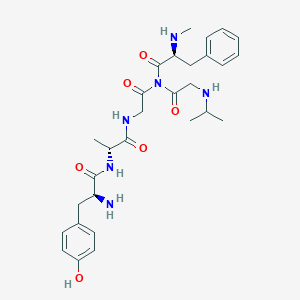
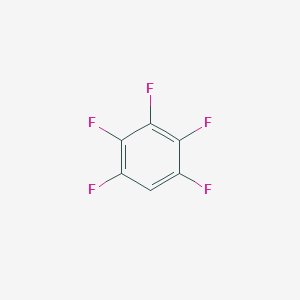
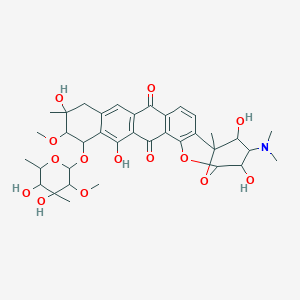
![2-([(Tert-butoxy)carbonyl]amino)pentanoic acid](/img/structure/B134498.png)
![1-[[4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl]methyl]-2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole](/img/structure/B134499.png)
![N-[[4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl]methyl] Rabeprazole Sulfide](/img/structure/B134500.png)
